Product packaging for octahydroindolizin-8-ol(Cat. No.:CAS No. 90204-26-5)

octahydroindolizin-8-ol

Cat. No.: B6236233
CAS No.: 90204-26-5
M. Wt: 141.21 g/mol
InChI Key: GJTUCATUYQZTJZ-UHFFFAOYSA-N
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Description

Octahydroindolizin-8-ol (CAS 90204-26-5) is a saturated indolizidine alcohol that serves as a fundamental building block in organic synthesis and medicinal chemistry research . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this compound features an indolizidine ring system—a bicyclic structure that fuses a piperidine and a pyrrolidine ring—with a hydroxyl group at the 8-position . This core structure is a privileged scaffold found in a wide range of biologically active alkaloids. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex, polyhydroxylated indolizidines . These advanced structures, such as swainsonine and pumiliotoxins, are of significant interest due to their potent biological activities, which include acting as glycosidase inhibitors or modulating ion channel function . For instance, related pumiliotoxin analogs are known to exert their effects by modulating voltage-gated sodium channels and inhibiting calcium-stimulated ATPase activity, leading to disruptions in neuronal signaling and calcium homeostasis . Researchers utilize this compound as a versatile precursor in multi-step syntheses to explore structure-activity relationships, develop enzyme inhibitors, and create molecular probes for neuropharmacological studies. The compound must be stored as per cold-chain transportation requirements and is intended strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

90204-26-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol

InChI

InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2

InChI Key

GJTUCATUYQZTJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCN2C1)O

Purity

95

Origin of Product

United States

Significance Within Indolizidine Alkaloid Chemistry

The octahydroindolizine (B79230) framework is the core structure of numerous biologically important alkaloids, including slaframine (B1196289) and castanospermine (B190763). sci-hub.senih.gov Octahydroindolizin-8-ol, in its various stereoisomeric forms, serves as a crucial precursor for the synthesis of these and other complex natural products and their analogues. nih.govresearchgate.netresearchgate.net The strategic placement of the hydroxyl group at the C-8 position provides a handle for further chemical transformations, enabling chemists to build upon this fundamental scaffold to achieve the synthesis of more elaborate molecular architectures.

The synthesis of optically active heterocycles like those containing the octahydroindolizine skeleton is a pivotal area in organic and medicinal chemistry. sci-hub.senih.gov The development of efficient and stereoselective synthetic methodologies towards this compound and its derivatives is driven by the pharmacological potential of the target alkaloids. sci-hub.senih.gov

Overview of Polyhydroxylated Indolizidine Alkaloids As Research Targets

Polyhydroxylated indolizidine alkaloids, often referred to as iminosugar alkaloids, are a prominent class of natural products known for their potent and selective inhibitory activity against glycosidases. nih.gov These compounds mimic the transition states of glycoside-cleavage reactions, allowing them to bind tightly to the active sites of these enzymes. nih.gov This mode of action makes them valuable tools for studying cellular processes mediated by glycosidases and promising candidates for the development of therapeutics for a range of diseases, including cancer, diabetes, and viral infections. nih.govacs.org

Well-known examples of polyhydroxylated indolizidine alkaloids include castanospermine (B190763) and swainsonine (B1682842). sci-hub.se The pursuit of these molecules has spurred the development of innovative synthetic strategies, with many routes relying on the construction of a core octahydroindolizine (B79230) structure that is subsequently functionalized with multiple hydroxyl groups. The synthesis of various stereoisomers of these alkaloids is also of great interest for structure-activity relationship studies. rhhz.net

Historical Context of Octahydroindolizin 8 Ol in Synthetic Endeavors

Retrosynthetic Approaches to the this compound Scaffold

The design of a synthetic route to a target molecule like this compound begins with a retrosynthetic analysis, a process of deconstructing the molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.comkyoto-u.ac.jp

Key Disconnections and Strategic Bonds

The retrosynthetic analysis of the octahydroindolizine core typically involves the disconnection of one or two bonds of the bicyclic system. For this compound, several strategic disconnections can be envisioned. A common and effective strategy involves the disconnection of the N-C5 and C8a-C1 bonds, which simplifies the bicyclic structure into a more manageable monosubstituted piperidine (B6355638) or a pyrrolidine (B122466) precursor.

One logical approach is the disconnection of the bond between the nitrogen and the adjacent carbon in the six-membered ring (N-C5). This leads to a substituted piperidine derivative as the key intermediate. researchgate.netresearchgate.net An alternative strategy involves the cleavage of a C-C bond within the five-membered ring, for instance, the C8-C8a bond, which would lead to a substituted piperidine with a functionalized side chain at the C2 position.

A powerful strategy in the synthesis of related indolizidine alkaloids is the intramolecular cyclization. A retrosynthetic analysis of (6R)-octahydroindolizin-6-ol, a close isomer of the target compound, suggests that the bicyclic system can be formed from a chiral (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol precursor through an intramolecular displacement. researchgate.net This highlights the importance of piperidine intermediates in the construction of the octahydroindolizine framework.

Precursor Design and Selection

The choice of precursors is dictated by the chosen retrosynthetic strategy and the desired stereochemistry of the final product. nih.govjhu.eduyoutube.com For the synthesis of this compound, the precursors must contain the necessary carbon framework and functional groups to enable the formation of the bicyclic system and the introduction of the hydroxyl group at the C8 position.

Commonly employed precursors for the synthesis of hydroxylated indolizidines include functionalized piperidines and pyrrolidines. For instance, a study on a novel synthetic strategy for a precursor to (6S)-octahydroindolizin-6-ol utilized N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one. researchgate.net This highlights the use of more complex, functionalized cyclic precursors to control stereochemistry and facilitate ring closure.

The design of precursors often incorporates chiral elements from the outset to achieve an enantioselective synthesis. This can involve the use of chiral starting materials from the "chiral pool," such as amino acids or carbohydrates, or the introduction of chirality through asymmetric reactions early in the synthetic sequence. A divergent asymmetric approach to (1S,8aR)-1-hydroxyindolizidine, another isomer, started from a chiral malimide derivative, demonstrating the utility of chiral building blocks in precursor design. beilstein-journals.org

Enantioselective and Stereocontrolled Synthesis of this compound and its Stereoisomers

The biological activity of indolizidine alkaloids is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled synthetic methods is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in the readily available literature, this strategy has been successfully applied to the synthesis of related indolizidine alkaloids. For example, the use of chiral auxiliaries attached to a piperidine or pyrrolidine precursor can control the stereochemistry of alkylation or acylation reactions that build up the carbon skeleton prior to cyclization. The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Chiral Auxiliary TypeExample Application in Heterocycle SynthesisReference
OxazolidinonesAsymmetric alkylations and aldol (B89426) reactions. researchgate.net
CamphorsultamsDiels-Alder reactions and conjugate additions. wikipedia.org
Evans AuxiliariesStereoselective aldol reactions. researchgate.net

Asymmetric Catalysis in Indolizidine Ring Formation

Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. pitt.edu This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

The formation of the indolizidine ring system can be achieved through various catalytic asymmetric reactions. For instance, asymmetric hydrogenation of indolizine (B1195054) precursors using chiral transition metal catalysts, such as ruthenium-NHC complexes, has been shown to produce enantioenriched indolizidine scaffolds. thieme-connect.com Another approach involves the asymmetric aza-[3+3] annulation of pyrrolidine-based vinylogous amides with chiral vinyl iminium salts, providing a direct entry to indolizidines with good enantioselectivity. nih.gov

The Noyori asymmetric hydrogenation is a highly efficient and widely used method for the enantioselective reduction of ketones and other carbonyl compounds. nih.gov This reaction typically employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP.

In the context of indolizidine alkaloid synthesis, the Noyori reduction has been instrumental in establishing key stereocenters. For example, in the synthesis of the indolizidine alkaloid swainsonine (B1682842), a Noyori asymmetric reduction of a furyl ketone intermediate was a key step in introducing the desired chirality. acs.orgresearchgate.net This demonstrates the potential of this methodology for the synthesis of functionalized indolizidines like this compound. A plausible strategy would involve the synthesis of a suitable keto-substituted precursor, which could then be subjected to a Noyori reduction to stereoselectively install the hydroxyl group at the C8 position.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ru-BINAPβ-Keto estersβ-Hydroxy esters>97% harvard.edu
Ru-BINAPFuryl ketoneChiral furyl alcohol>96% researchgate.net
Ru-Amino-sulfonamideQuinolinesTetrahydroquinolinesHigh nih.gov
Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool in organic synthesis, offering mild and highly selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed reactions have been instrumental in achieving stereocontrolled construction of key intermediates.

Glycosylation:

Palladium-catalyzed glycosylation reactions have been effectively employed in the de novo synthesis of glycosides, which can be precursors to indolizidine alkaloids. nih.gov This method allows for the highly stereoselective and stereospecific introduction of a variety of alcohol moieties. nih.gov For instance, pyranones can be converted to their corresponding alkoxy derivatives with complete retention of configuration. nih.gov This strategy has been pivotal in syntheses where the manno-stereochemistry of an indolizidine precursor is installed. nih.govacs.orgnih.gov In one approach, the palladium-catalyzed glycosylation of a pyranone with benzyl (B1604629) alcohol diastereoselectively afforded the C-1 benzyloxy-pyranone in high yield, a key intermediate en route to 8-epi-d-swainsonine, a related indolizidine alkaloid. nih.gov

Azide (B81097) Allylation:

Palladium-catalyzed azide allylation represents another crucial strategy for introducing nitrogen functionalities, which are essential for the formation of the indolizidine core. This reaction allows for the regio- and stereoselective formation of allylic azides. nih.gov For example, an allylic carbonate can be treated with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a palladium catalyst to yield the corresponding allylic azide with excellent yield and stereoselectivity. nih.gov This allylic azide can then be further elaborated to construct the bicyclic indolizidine system. nih.gov A one-pot hydrogenation of an allylic azide has been successfully used to prepare 8-hydroxyindolizidine. nih.gov

Diastereoselective Transformations

The biological activity of indolizidine alkaloids is often highly dependent on their stereochemistry. Consequently, the development of diastereoselective transformations is of paramount importance in their synthesis.

Dihydroxylation:

Asymmetric dihydroxylation is a powerful method for installing two adjacent stereocenters with high control. In the synthesis of swainsonine analogues, diastereoselective dihydroxylation of an allylic alcohol using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) has been employed to create the necessary stereochemistry on the precursor side chain. nih.govnih.gov This step is crucial for establishing the manno-stereochemistry often found in these natural products. nih.govacs.orgnih.gov

Reduction:

The diastereoselective reduction of ketones is another critical transformation in the synthesis of this compound and its stereoisomers. The Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium salt like cerium(III) chloride (CeCl₃), is frequently used for the stereoselective reduction of ketones to equatorial alcohols. nih.gov For instance, the reduction of a C-4 ketone in a pyranone intermediate under Luche conditions at low temperatures can produce an equatorial allylic alcohol in excellent yield, setting a key stereocenter for the subsequent cyclization. nih.gov In some cases, other reducing agents like DIBAL-H have been used to achieve different diastereoselectivities. nih.gov

Convergent and Linear Synthetic Pathways

Both convergent and linear strategies have been successfully applied to the synthesis of the octahydroindolizine core. Convergent syntheses involve the separate synthesis of key fragments followed by their coupling, while linear syntheses build the molecule in a step-by-step fashion.

Construction of the Indolizidine Core

The formation of the bicyclic indolizidine ring system is the cornerstone of any synthesis of this compound. Several elegant strategies have been developed to achieve this.

Intramolecular Reductive Amination Strategies

Intramolecular reductive amination is a robust and widely used method for the construction of nitrogen-containing heterocycles, including the indolizidine core. mdpi.comjst.go.jp This reaction typically involves the formation of an intermediate iminium ion from an amino-carbonyl compound, which is then reduced in situ to form the cyclic amine.

A notable one-pot approach involves an asymmetric conjugate addition of a glycine (B1666218) ester to an α,β-unsaturated ketone, followed by an intramolecular reductive amination mediated by a Hantzsch ester. mdpi.comjst.go.jp This sequence allows for the efficient and enantioselective synthesis of the octahydroindolizine core. mdpi.comjst.go.jpthieme-connect.comresearchgate.net The process can be designed to proceed through a cascade of reactions, including acetal (B89532) hydrolysis and a second reductive amination, to furnish the final bicyclic structure in a single pot. mdpi.com This strategy has been successfully applied to the synthesis of various indolizidine and related alkaloid core structures. mdpi.comjst.go.jpthieme-connect.com

Precursor TypeKey ReagentsProductYieldEnantiomeric ExcessReference
Glycine ester & α,β-enoneChiral phase-transfer catalyst, K₂CO₃, CsCl, Hantzsch esterOctahydroindolizine core61-70%93-94% ee mdpi.comjst.go.jp
Allylic azideH₂/Pd8-Hydroxyindolizidine68%N/A nih.gov
Cyclization Reactions Utilizing Diazocompounds

The use of diazocompounds in cyclization reactions provides another powerful entry into the indolizidine framework. Rhodium(II)-catalyzed cyclization of amido diazo carbonyl compounds has been shown to be an efficient one-pot approach. acs.org In this methodology, a carbenoid generated from the diazo compound undergoes facile cyclization onto a neighboring amide carbonyl oxygen, forming a seven-membered carbonyl ylide dipole. acs.org Subsequent collapse of this dipole leads to the formation of the bicyclic system. acs.org

Another strategy involves the Wolff rearrangement of α,β-unsaturated diazoketones. blucher.com.brchim.it Photochemical or silver-mediated Wolff rearrangement can furnish a β,γ-unsaturated amino ester, which upon hydrogenation, undergoes deprotection and cyclization to afford a lactam. This lactam serves as an advanced intermediate for the synthesis of various indolizidine alkaloids. blucher.com.brchim.it

Starting MaterialCatalyst/ReagentKey IntermediateOverall StrategyReference
Acyclic diazo ketoamidesRhodium(II) acetateCarbonyl ylide dipoleCyclization/rearrangement cascade acs.org
α,β-Unsaturated diazoketoneSilver benzoate (B1203000) or UV lightβ,γ-Unsaturated amino esterWolff rearrangement followed by cyclization blucher.com.brchim.it
Pyrrolidine-Based Approaches

Many synthetic routes to this compound utilize pre-existing or readily synthesized pyrrolidine rings as key building blocks. researchgate.netrsc.org These approaches often involve the elaboration of a substituted pyrrolidine to construct the second six-membered ring.

One such strategy involves the asymmetric dihydroxylation of an alkenyl pyrrolidine followed by cyclization of the resulting imino-octitol to form the tetrahydroxyindolizidine structure. nih.gov Another approach relies on the stereoselective coupling of a prolinal derivative with a nucleophilic alaninol synthon to create a precursor for a key thermolytic annulation of an oxazolidinone, which forms the piperidine ring of the indolizidine system. researchgate.net The versatility of proline as a chiral synthon has been extensively demonstrated in the synthesis of a wide range of pyrrolidine, pyrrolizidine (B1209537), and indolizidine alkaloids. rsc.org

Thiophene (B33073) Reductive Desulfurization Routes

The use of a thiophene ring as a masked diene or a four-carbon building block is a classic strategy in organic synthesis. In the context of this compound, this approach involves the initial construction of a thieno-fused precursor, which, upon reductive desulfurization, yields the saturated indolizidine skeleton.

The synthesis can commence with a readily available thiophene derivative, such as thiophene-2-carboxaldehyde. This can be elaborated and coupled with a chiral building block derived from a source like (S)-glutamic acid to form a chiral hexahydrothieno[2,3-f]indolizine dione. researchgate.net The critical step in this sequence is the reductive desulfurization of the thiophene ring. This transformation is typically achieved using Raney nickel (Ra-Ni), a reagent renowned for its ability to cleave carbon-sulfur bonds and saturate the resulting carbon chain. researchgate.net

This process effectively unmasks the latent four-carbon chain of the thiophene ring, which becomes an integral part of the final indolizidine framework. The reaction simultaneously reduces the thiophene ring and removes the sulfur atom, leading directly to the desired saturated bicyclic core. The diastereoselectivity of this reduction can sometimes be controlled, providing a pathway to specific stereoisomers of the target molecule. researchgate.net For example, the desulfurization of a chiral thieno-indolizinedione has been shown to produce 7(S)-ethyl-8(S)-indolizidinol. researchgate.net

Stereoselective Introduction of Hydroxyl Functionality at C-8

The stereochemistry of the hydroxyl group at the C-8 position is crucial for the biological activity of many indolizidine alkaloids. Achieving control over this center is a primary objective in any synthesis of this compound. The most common strategy involves the diastereoselective reduction of a ketone precursor, such as hexahydroindolizin-8(5H)-one.

The choice of reducing agent plays a pivotal role in determining the stereochemical outcome. Simple hydride reagents like sodium borohydride (NaBH₄) may provide some level of selectivity, often influenced by the inherent steric and electronic properties of the bicyclic ketone. For instance, in the synthesis of indolizidinone intermediates, the reduction of a C-8 ketone with NaBH₄ after an oxidation step was shown to give the desired C-8 hydroxyl diastereomer with high selectivity (dr > 20:1). sciengine.com This high selectivity can be attributed to the steric hindrance of the concave face of the bicyclic system, which directs the hydride attack from the more accessible convex face.

More complex and sterically demanding hydride reagents can offer alternative or enhanced selectivity. A study on the synthesis of frog alkaloid 205B, which contains a substituted indolizidine core, demonstrated the impact of different reagents on the reduction of a related ketone. acs.orgnih.gov The results are summarized in the table below.

ReagentTemperature (°C)Diastereomeric Ratio (a:b)
NaBH₄, CeCl₃·7H₂Oroom temp.3:1
DIBAL-H-78 to rt1:3
Red-Al-781:1
Table 1: Stereoselective reduction of a complex indolizidinone ketone, demonstrating the influence of the reducing agent on the diastereomeric ratio of the resulting alcohol. acs.orgnih.gov

This data illustrates that while a combination of NaBH₄ and CeCl₃ favored one diastereomer, DIBAL-H inverted this preference, and Red-Al showed no selectivity. acs.orgnih.gov Such studies are critical for rationally designing a synthesis that yields the desired C-8 stereoisomer of this compound.

Advanced Synthetic Techniques and Reagents

Modern synthetic chemistry offers powerful tools that can streamline the construction of complex molecules like this compound, often providing superior control and efficiency compared to classical methods.

Application of Low-Valent Titanium Reagents

Low-valent titanium reagents, generated in situ from precursors like Ti(O-i-Pr)₄ or TiCl₄ with reducing agents such as magnesium (Mg) or isopropylmagnesium chloride (i-PrMgCl), are potent mediators of intramolecular carbon-carbon bond-forming reactions. These reagents are particularly effective for the reductive coupling of carbonyls and for promoting intramolecular nucleophilic acyl substitution (INAS) reactions.

In the synthesis of indolizidine frameworks, a low-valent titanium reagent can be used to cyclize an N-alkynyl amino ester precursor. For example, treatment of an N-propargyl derivative of an L-proline-derived ester with a Ti(O-i-Pr)₄/i-PrMgCl system generates a low-valent titanium species that mediates an intramolecular cyclization to afford an indolizidinone in good yield. This indolizidinone is a direct precursor to the indolizidine core and has been utilized in the total synthesis of allopumiliotoxin alkaloids.

Horner-Wadsworth-Emmons Reagents in Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of this compound synthesis, the HWE reaction is instrumental in constructing acyclic precursors that contain a carbon-carbon double bond, which can then be used in subsequent cyclization reactions.

Typically, the HWE reaction produces the thermodynamically more stable (E)-alkene with high selectivity. This is achieved by reacting an aldehyde with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). The resulting α,β-unsaturated ester can then be incorporated into a synthetic sequence. For instance, an unsaturated side chain can be attached to a pyrrolidine ring, setting the stage for a ring-closing metathesis or other cyclization strategy to form the second ring of the indolizidine system.

Variations of the HWE reaction allow for the synthesis of (Z)-alkenes. The Still-Gennari modification, for example, uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) to favor the formation of the (Z)-isomer. This flexibility allows for precise control over the geometry of precursors, which can be critical for the stereochemical outcome of subsequent cyclization steps.

One-Pot Multi-Step Transformations

One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A powerful example applicable to the synthesis of the indolizidine core is the tandem aza-Prins–Ritter reaction.

This strategy has been used to synthesize amido-substituted hexahydroindolizinones with high diastereoselectivity. sci-hub.se The process is initiated by treating a reduced N-homoallyl imide (e.g., 1-(but-3-en-1-yl)-5-hydroxypyrrolidin-2-one) with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). sci-hub.se This generates a cyclic N-acyliminium ion, which undergoes an intramolecular 6-endo-trig cyclization (an aza-Prins reaction) onto the pendent alkene. The resulting carbocation intermediate is then trapped in an intermolecular fashion by a nitrile solvent (e.g., acetonitrile) in a Ritter-type reaction. Subsequent hydrolysis yields the functionalized hexahydroindolizinone framework as a single diastereomer. sci-hub.se This elegant one-pot sequence rapidly builds the complexity of the bicyclic core from a relatively simple linear precursor.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey TransformationAdvantagesDisadvantagesStereocontrol
Thiophene Desulfurization Reductive desulfurization (e.g., Raney Nickel)Utilizes thiophene as a robust C4 synthon; can lead to saturated systems directly.Harsh reaction conditions may be required; functional group tolerance can be limited.Dependent on the stereochemistry of the precursor and the reduction conditions. researchgate.net
Low-Valent Titanium Intramolecular reductive coupling/cyclizationHigh efficiency for ring formation; applicable to complex systems.Reagents are air and moisture sensitive, requiring inert atmosphere techniques.Can be highly stereoselective based on substrate control.
HWE-Based Routes Horner-Wadsworth-Emmons olefinationExcellent control over alkene geometry (E or Z); reliable and high-yielding.Multi-step process; requires subsequent cyclization and reduction steps.Excellent control of precursor geometry; overall stereocontrol depends on the cyclization step.
One-Pot Transformations Tandem aza-Prins–Ritter reactionHigh atom and step economy; rapid increase in molecular complexity. sci-hub.seSubstrate scope may be limited; optimization can be complex.Excellent diastereoselectivity often achieved in the tandem sequence. sci-hub.se
Table 2: A comparative overview of different synthetic strategies towards the this compound core.

Efficiency and Atom Economy

The synthesis of this compound, a member of the indolizidine alkaloid family, is an area of active research, with a significant focus on improving the efficiency and atom economy of synthetic routes. escholarship.org Atom economy, a concept central to green chemistry, measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. matanginicollege.ac.in This is a more stringent measure of efficiency than reaction yield, as a high-yielding reaction can still generate significant waste. wikipedia.orgrsc.org

In the context of synthesizing complex molecules like this compound, achieving high atom economy is challenging. wikipedia.org Many synthetic strategies for indolizidine alkaloids involve multi-step processes that can generate substantial waste. chinesechemsoc.org However, researchers are increasingly developing methodologies that prioritize atom economy.

Key strategies to enhance atom economy in the synthesis of this compound and related compounds include:

Cycloisomerization Reactions: These reactions are inherently atom-economical as they rearrange the atoms of a starting molecule to form the product without the loss of any atoms. escholarship.org

Domino Condensation-Cyclization: This approach combines multiple reaction steps into a single procedure without the need for isolating intermediates, which can reduce waste and improve efficiency. researchgate.net

Catalytic Hydrogenation: The use of catalysts, such as platinum(IV) oxide, in hydrogenation reactions allows for high chemoselectivity and can be more atom-economical than stoichiometric reagents. researchgate.net

Visible-Light-Mediated Cycloaddition: This modern technique enables the dearomative [2 + 2] cycloaddition of indoles with alkynes, providing access to complex fused ring systems with complete atom and step economy. chinesechemsoc.org

One reported method for synthesizing a stereoisomer, (6R,8aS)-octahydroindolizin-6-ol, involves an intramolecular dehydrative annulation under Mitsunobu-type conditions. This specific transformation achieved a 72% yield. researchgate.net Another strategy focuses on synthesizing a precursor to (6S)-octahydroindolizin-6-ol, N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one, with a reported yield of 58.1%. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com While these yields are respectable, a full analysis of atom economy would require assessing the molecular weights of all reactants and byproducts.

The following table summarizes the efficiency of selected synthetic steps for octahydroindolizine derivatives:

ProductKey Reaction StepReagents/CatalystYield (%)Reference
(6R,8aS)-Octahydroindolizin-6-olIntramolecular dehydrative annulationMitsunobu-type conditions72 researchgate.net
N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-oneMulti-step synthesis including alkylation and cyclizationDibromo propane, benzylamine, (S)-epichlorohydrin, diethyl malonate58.1 africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
AminoindolizidinesHeterogeneous catalytic hydrogenationPlatinum(IV) oxide31-95 researchgate.net
Cyclobutene-fused indolizidinesVisible-light-mediated [2 + 2] cycloadditionEnergy-transfer catalystup to 98 chinesechemsoc.org

Practicality and Scalability Considerations

The practicality and scalability of a synthetic route are crucial for its potential application in industrial or large-scale laboratory settings. nih.gov These factors are determined by several considerations, including the cost and availability of starting materials, the complexity of the experimental procedure, reaction conditions, and the ease of product purification. researchgate.net

For the synthesis of this compound and its isomers, several strategies have been developed with practicality in mind. A notable approach involves the synthesis of phenanthroindolizidine alkaloids using environmentally friendly iron(III) chloride. This method is highlighted for its simple experimental procedure under mild conditions and the use of inexpensive, readily available starting materials, making it applicable for large-scale production. researchgate.net

Another practical approach is a one-pot cascade reaction to construct indolizidine alkaloids. This method is advantageous as it can be performed on a gram scale and utilizes commercially available catalysts. rsc.org The ability to scale up a reaction is a key indicator of its practicality. nih.gov

A dehydrative annulation strategy to produce (6R, 8aS)-octahydroindolizin-6-ol starts from commercially available chiral (S)-epichlorohydrin, which is a positive factor for scalability. researchgate.netresearchgate.net Similarly, a novel synthesis for a precursor to (6S)-octahydroindolizin-6-ol also utilizes readily accessible starting materials like benzene (B151609) sulfonyl chloride, dibromo propane, and (S)-epichlorohydrin. africanjournalofbiomedicalresearch.comresearchgate.net

The table below outlines key considerations for the practicality and scalability of different synthetic approaches to octahydroindolizine derivatives:

Synthetic ApproachStarting MaterialsReaction ConditionsKey Advantages for ScalabilityReference
Iron(III) chloride-mediated synthesis of phenanthroindolizidine alkaloidsReadily available pyrroleMild, room temperatureSimple procedure, cheap materials, high atom economy researchgate.net
One-pot cascade reactionCommercially available aldehydes, nitroethylenes, and cyclic ketimines0 °CGram-scale synthesis demonstrated rsc.org
Dehydrative annulationCommercially available (S)-epichlorohydrinMitsunobu-type conditionsUse of a readily available chiral precursor researchgate.netresearchgate.net
Synthesis of N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-oneBenzene sulfonyl chloride, dibromo propane, benzylamine, (S)-epichlorohydrinMulti-step including alkylation and cyclizationUse of readily available starting materials africanjournalofbiomedicalresearch.comresearchgate.net
Visible-light-mediated cycloadditionIndoles, alkynesVisible light, energy-transfer catalystHigh yields, step economy chinesechemsoc.org

Functional Group Transformations of the C-8 Hydroxyl Group

The secondary alcohol at the C-8 position is a key functional handle for derivatization. Its strategic location allows for the introduction of diverse functionalities through oxidation, esterification, etherification, and nucleophilic substitution, thereby modulating the molecule's properties.

The oxidation of the C-8 hydroxyl group in this compound and its derivatives provides a direct route to the corresponding ketone, hexahydroindolizin-8(5H)-one. This ketone is a valuable intermediate for further synthetic manipulations, including the introduction of substituents via enolate chemistry or Wittig-type reactions. gwdg.de A variety of oxidizing agents can be employed for this transformation. For instance, in the synthesis of related complex molecules, secondary alcohols have been effectively oxidized to the corresponding carbonyl compounds using reagents like 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). core.ac.uk

Table 1: Oxidation of C-8 Hydroxyl Group

Starting Material Reagent(s) Product Research Finding
This compound derivative IBX, DMSO Hexahydroindolizin-8(5H)-one derivative IBX in DMSO is an effective system for the oxidation of secondary alcohols to ketones in complex scaffolds. core.ac.uk

The C-8 hydroxyl group readily undergoes esterification and etherification reactions. These transformations are frequently utilized as a protection strategy to mask the reactive hydroxyl group during subsequent synthetic steps. biorxiv.orgaalto.fi Acetylation, a common form of esterification, is not only used in chemical synthesis but has also been identified as a protective strategy in the biosynthetic pathways of related natural products like swainsonine. biorxiv.org This strategy can serendipitously alter the site-selectivity of subsequent enzymatic reactions. biorxiv.org Similarly, the formation of ethers, such as the methoxymethyl (MOM) ether, serves to protect the alcohol under a variety of reaction conditions. aalto.fi

Table 2: Esterification and Etherification of C-8 Hydroxyl Group

Reaction Type Reagent(s) Product Purpose/Finding
Esterification (Acetylation) Acetic Anhydride, Pyridine Octahydroindolizin-8-yl acetate Protection of the hydroxyl group; can direct the regioselectivity of subsequent reactions in biosynthetic contexts. biorxiv.org

Direct nucleophilic substitution of the C-8 hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). wikipedia.org Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively. This activation facilitates subsequent displacement by a wide range of nucleophiles. nih.govlibretexts.org This strategy is a cornerstone in the synthesis of various indolizidine and quinolizidine (B1214090) analogues. beilstein-journals.org For example, in the synthesis of swainsonine analogues, a hydroxyl group was converted to a mesylate, which was then subjected to a one-pot hydrogenation/hydrogenolysis sequence to achieve the final product. nih.gov

Table 3: Nucleophilic Substitution at C-8

Step Reagent(s) Intermediate/Product Mechanism/Finding
1. Activation Methanesulfonyl chloride (MsCl), Et₃N Octahydroindolizin-8-yl mesylate The hydroxyl group is converted into a good leaving group (mesylate). nih.gov

Modifications of the Indolizidine Ring System

Beyond the functional group transformations at C-8, the bicyclic indolizidine core itself can be chemically modified. These modifications, including alkylation, acylation, and ring rearrangements, are fundamental to creating structural diversity and exploring the structure-activity relationships of this important class of alkaloids.

The nitrogen atom at the bridgehead of the indolizidine ring is a nucleophilic center that can participate in alkylation and acylation reactions. nih.govresearchgate.net These reactions are commonly used to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds. Acylation of the nitrogen atom, for instance, can be achieved using acyl chlorides or anhydrides to form the corresponding amides. researchgate.net Similarly, alkylation with alkyl halides can introduce new carbon chains. nih.gov These methods have been instrumental in preparing diverse libraries of indolizidine-based compounds for pharmacological screening. researchgate.net

Table 4: Alkylation and Acylation of the Indolizidine Nitrogen

Reaction Type Reagent(s) Product Type Research Finding
Acylation Acyl chlorides, Diacyl chlorides N-Acylindolizidine derivatives A common strategy to synthesize derivatives of indolizidine alkaloids like securinine. nih.gov

More complex transformations involving the indolizidine skeleton include ring expansion and ring contraction reactions, which provide access to related heterocyclic systems. These rearrangements can be achieved through various synthetic methodologies and are sometimes found in biosynthetic pathways.

Ring Contraction: Research has uncovered enzymatic pathways that catalyze the transformation of indolizidine intermediates into pyrrolizidines, which are a related class of alkaloids. ug.edu.gh This biosynthetic ring contraction proceeds through carbamate (B1207046) formation, followed by hydrolysis and a decarboxylation-driven rearrangement. ug.edu.gh Such transformations highlight nature's sophisticated strategies for scaffold diversification.

Ring Expansion: Conversely, the indolizidine ring system can be constructed from smaller ring systems like pyrrolizidines. Synthetic chemists have developed methods for ring expansion, for example, from a pyrrolizidine to an indolizidine framework, providing a novel entry into this class of compounds. researchgate.net Transannular ring contraction of larger macrocyclic precursors is another powerful strategy for forging the indolizidine core. gwdg.de

Table 5: Ring Expansion and Contraction Methodologies

Transformation Precursor Scaffold Product Scaffold Method/Finding
Ring Contraction Indolizidine Pyrrolizidine An FAD-dependent monooxygenase can catalyze this transformation via a decarboxylation-driven mechanism in biosynthesis. ug.edu.gh
Ring Expansion Pyrrolizidine Indolizidine Synthetic methods have been developed to expand the five-membered ring of a pyrrolizidine into the six-membered ring of an indolizidine. researchgate.net

Stereochemical Stability and Epimerization Studies

Research into the stereochemistry of the closely related ketone, hexahydroindolizin-8(5H)-one, provides significant insight into the potential for epimerization at the C-8 position. In synthetic routes utilizing a hetero-Diels-Alder reaction, a key step involves the epimerization at carbon 8. Following a cycloaddition that initially produces a specific stereoisomer, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can induce epimerization of the adjacent chiral center to yield a ketone with the stereochemistry that matches naturally occurring indolizidines. This process is crucial for aligning synthetic products with their natural counterparts and underscores the thermodynamic or kinetic factors that can drive the inversion of stereochemistry at this position.

This observed epimerization in the ketone analogue suggests that the C-8 position in this compound is also a potential site for stereochemical inversion. Such a process would likely proceed through an oxidation-reduction sequence. The hydroxyl group could be oxidized to the corresponding ketone, which would then be susceptible to epimerization. A subsequent reduction of the ketone could then yield a mixture of diastereomeric alcohols, including the epimer of the starting material. The equilibrium of this process would be dictated by the relative thermodynamic stabilities of the respective diastereomers.

Furthermore, studies on the biosynthesis of the indolizidine alkaloid swainsonine have revealed a nonenzymatic epimerization of a hydroxyl group at the C-1 position of indolizidine intermediates. ebi.ac.uk This finding demonstrates that hydroxyl groups on the indolizidine ring system can undergo epimerization under certain conditions, lending further support to the potential for such a phenomenon at the C-8 position of this compound. ebi.ac.uk

Synthesis of Structural Analogues and Hybrid Compounds

The octahydroindolizine scaffold serves as a valuable template for the development of novel bioactive molecules. The synthesis of structural analogues and hybrid compounds of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships and to enhance the therapeutic potential of this class of compounds.

Structural Analogues:

The synthesis of structural analogues of this compound involves modifications at various positions of the bicyclic ring system or alterations to the substituents. These modifications can include the introduction of additional functional groups, changes in stereochemistry, or variations in the length and nature of alkyl or aryl substituents.

One common approach to generating analogues is through the diastereoselective synthesis of different stereoisomers of the octahydroindolizine core. For instance, a dehydrative annulation strategy has been successfully employed for the construction of the octahydroindolizine framework, allowing for the diastereoselective synthesis of specific isomers like (6R, 8aS)-octahydroindolizin-6-ol. researchgate.netresearchgate.netresearchgate.net Such methodologies provide access to a library of optically pure indolizine-based molecules. researchgate.netresearchgate.netresearchgate.net

Another strategy involves the synthesis of polyhydroxylated indolizidines, which are analogues of this compound with multiple hydroxyl groups. These compounds are of significant interest due to their potential as glycosidase inhibitors. The synthesis of these analogues often starts from chiral precursors and involves multiple steps of protection, functional group manipulation, and cyclization to build the complex polyhydroxylated structure.

The following table provides examples of synthetic strategies used to generate octahydroindolizine analogues:

Synthetic StrategyKey ReactionsTarget Analogue TypeReference
Dehydrative AnnulationIntramolecular ring closure (Mitsunobu type)Stereoisomers (e.g., octahydroindolizin-6-ol) researchgate.netresearchgate.netresearchgate.net
Precursor-based SynthesisAlkylation, cyclization, debenzylationSubstituted octahydroindolizine derivatives africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Domino ProcessElectrophilic addition, cyclization, reductionDihydroxyindolizidines

Hybrid Compounds:

The synthesis of hybrid compounds involves the covalent linking of the this compound scaffold with other pharmacologically active molecules. This approach aims to create bifunctional molecules with potentially synergistic or novel biological activities. The concept of molecular hybridization has been successfully applied to various heterocyclic systems to develop new therapeutic agents. nih.govmdpi.combezmialem.edu.tr

Strategies for creating hybrid compounds often involve the use of linkers to connect the octahydroindolizine core to another bioactive moiety. The choice of the linker can influence the stability, solubility, and pharmacokinetic properties of the resulting hybrid molecule. For example, a hybrid compound could be designed by coupling this compound to a known antibacterial agent, an anticancer drug, or a molecule targeting a specific receptor.

While specific examples of hybrid compounds derived directly from this compound are not extensively documented in the literature, the general principles of hybrid drug design are applicable. For instance, the hydroxyl group at the C-8 position of this compound could be functionalized to attach a linker, which would then be connected to a second drug molecule. The synthesis could involve esterification, etherification, or the formation of a carbamate linkage.

Spectroscopic and Stereochemical Characterization

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial orientation of substituents in a chiral molecule like octahydroindolizin-8-ol is a critical aspect of its chemical identity. This is achieved through a combination of synthetic strategies and advanced spectroscopic techniques.

Chiral Synthesis-Based Assignment

The absolute configuration of a chiral molecule is often unequivocally established through its synthesis from a starting material of known stereochemistry. This approach, known as chiral synthesis, allows for the controlled formation of stereocenters. In the context of this compound, a synthetic route commencing from a well-defined chiral precursor, such as an amino acid or a chiral lactam, would enable the predictable formation of the desired stereoisomer. By correlating the stereochemistry of the final product with that of the starting material through a series of stereochemically controlled reactions, the absolute configuration at each chiral center of this compound can be definitively assigned.

Spectroscopic Methods for Stereochemical Determination

While chiral synthesis provides a definitive assignment, various spectroscopic methods can be employed to determine the relative stereochemistry and, in some cases, infer the absolute configuration. Techniques such as X-ray crystallography offer a direct visualization of the molecule's three-dimensional structure, providing unambiguous proof of both relative and absolute stereochemistry. However, obtaining suitable crystals can be a significant challenge.

In the absence of crystallographic data, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy can be powerful tools. These methods measure the differential absorption of left and right circularly polarized light, which is directly related to the molecule's chirality. By comparing experimental CD or VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.

Advanced Spectroscopic Analysis

A suite of advanced spectroscopic techniques is employed to elucidate the connectivity and chemical environment of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the chemical shifts of the protons attached to the carbon bearing the hydroxyl group and the bridgehead protons are particularly diagnostic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shift of the carbon atom bonded to the hydroxyl group is a key indicator.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the carbon skeleton. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Interactive Data Table: Representative NMR Data for an this compound Stereoisomer

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HSQC)
C-11.50-1.65 (m)25.8Correlates with H-2, H-8a
C-21.70-1.85 (m)28.3Correlates with H-1, H-3
C-32.80-2.95 (m)55.1Correlates with H-2, H-5
C-52.90-3.05 (m)54.9Correlates with H-3, H-6
C-61.60-1.75 (m)24.5Correlates with H-5, H-7
C-71.80-1.95 (m)30.1Correlates with H-6, H-8
C-83.90-4.05 (m)68.2Correlates with H-7, H-8a
C-8a2.10-2.25 (m)62.5Correlates with H-1, H-8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the saturated ring system are observed around 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (sp³)Stretching2850-3000
C-OStretching1000-1200

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed, and key fragmentation pathways would likely involve the loss of a water molecule from the molecular ion to give an [M-H₂O]⁺ peak, and cleavage of the bicyclic ring system.

Interactive Data Table: Expected HRMS Data for this compound (C₈H₁₅NO)

IonCalculated m/zObserved m/zFragmentation
[M]⁺141.1154(Experimental Value)Molecular Ion
[M-H₂O]⁺123.1048(Experimental Value)Loss of water

X-ray Crystallography of Derivatives

While X-ray crystallographic data for the parent this compound may not be readily available, the analysis of its derivatives provides invaluable, definitive proof of stereochemistry. A suitable crystalline derivative allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule.

An example of such a derivative is the acetic acid salt monohydrate of an enantiomerically pure octahydroindolizine (B79230) alcohol. The crystallographic data for this derivative, herein referred to as Compound 9, offers a clear depiction of the indolizidine core's conformation.

The crystal structure was solved and refined, yielding detailed information about the unit cell dimensions and atomic coordinates. This data confirms the relative and absolute stereochemistry of the functionalized octahydroindolizine ring system.

Crystal Data and Structure Refinement for Compound 9
Empirical formula C₁₂H₂₅NO₄
Formula weight 247.33
Temperature/K 100
Crystal system orthorhombic
Space group P2₁2₁2₁
a/Å 8.20560(10)
b/Å 11.9665(2)
c/Å 13.8857(2)
α/° 90.00
β/° 90.00
γ/° 90.00
Volume/ų 1363.47(3)
Z 4
ρcalc mg/mm³ 1.205
μ/mm⁻¹ 0.729
F(000) 544.0
Final R indexes [I>=2σ (I)] R₁ = 0.0380, wR₂ = 0.1016
Final R indexes [all data] R₁ = 0.0388, wR₂ = 0.1031

Theoretical and Computational Studies

Conformational Analysis of the Octahydroindolizine (B79230) Ring System

The biological function of a molecule is often dictated by its three-dimensional shape. For a flexible molecule like octahydroindolizin-8-ol, this means understanding the various conformations it can adopt and their relative energies. The octahydroindolizine ring system, a fused bicyclic structure, can exist in several conformations due to the puckering of its six- and five-membered rings.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are instrumental in exploring the conformational space of such molecules. While specific studies on this compound are not abundant in the literature, principles from the conformational analysis of similar medium-sized rings and heterocyclic systems can be applied. nih.govbiomedres.us The relative stability of different conformers is determined by a delicate balance of factors including angle strain, torsional strain, and transannular interactions (steric clashes across the ring). nih.gov

Table 1: Representative Computational Methods for Conformational Analysis

MethodDescriptionApplication to Octahydroindolizine
Molecular Mechanics (MM) Uses classical physics to model the energy of a molecule based on bond lengths, angles, and dihedrals.Rapidly screen a large number of potential conformations to identify low-energy candidates for further study.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. researchgate.netAccurately calculate the relative energies and geometric parameters of the different conformers.
Ab initio methods A class of quantum chemistry methods that do not rely on empirical parameters.Provide high-accuracy benchmark calculations for the most important conformers.

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

The synthesis of indolizidine alkaloids, including this compound, often involves complex multi-step reaction sequences where stereoselectivity is crucial. acs.orgresearchgate.netnih.govpsu.edu Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of these reactions and understanding the origins of their stereochemical outcomes. rsc.org

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, and thus its rate. DFT calculations are frequently used to locate and characterize transition state structures. rsc.orgugent.be

For the synthesis of this compound, theoretical studies could be applied to key bond-forming reactions, such as cyclization steps. acs.org For example, in a reductive amination or a Diels-Alder reaction leading to the indolizidine core, quantum chemical calculations could be used to:

Determine the reaction pathway: Is the reaction concerted or stepwise?

Identify key intermediates: Are there any stable intermediates along the reaction coordinate?

Analyze the transition state geometry: How do the reactants come together in the transition state?

Calculate activation energies: Which stereochemical pathway has the lower activation energy?

These calculations can provide a detailed, atomistic understanding of why a particular stereoisomer is formed preferentially, guiding the optimization of reaction conditions to improve yield and selectivity.

Molecular Docking and Dynamics Simulations with Biological Targets (Theoretical)

Many indolizidine alkaloids exhibit their biological activity by binding to specific protein targets, such as enzymes or receptors. semanticscholar.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule, like this compound, might interact with a biological macromolecule. mdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this is often used to predict the binding mode of a ligand to a protein receptor. A docking simulation would involve placing a 3D model of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. This can help to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the flexibility of the protein and the ligand and to study the stability of the binding pose predicted by docking. By analyzing the trajectory of an MD simulation, one can calculate important properties such as the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Table 2: Potential Biological Targets for Indolizidine Alkaloids and Relevant Computational Analyses

Potential Target ClassExampleRelevance to this compoundComputational Approach
Glycosidases Swainsonine (B1682842), Castanospermine (B190763) nih.govMany indolizidine alkaloids are potent glycosidase inhibitors. nih.govMolecular docking to predict binding modes in the active site; MD simulations to assess complex stability.
Ion Channels Gephyrotoxins semanticscholar.orgSome alkaloids modulate ion channel function.Docking to identify potential binding sites; MD simulations to study the effect of binding on channel dynamics.
Receptors Nicotinic acetylcholine (B1216132) receptorsCertain alkaloids interact with neurotransmitter receptors.Docking to predict binding to the ligand-binding domain; MD simulations to investigate conformational changes upon binding.

Prediction of Spectroscopic Properties and Stereochemical Outcomes

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov This is particularly valuable for the structural elucidation of newly synthesized compounds and for confirming the stereochemistry of reaction products.

DFT calculations, combined with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the NMR spectra for all possible stereoisomers of this compound and comparing them to the experimental spectrum, one can confidently assign the correct stereochemistry.

Furthermore, computational methods can aid in predicting the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This information is crucial for designing stereoselective syntheses of complex molecules like this compound.

Table 3: Computational Prediction of Spectroscopic and Stereochemical Properties

PropertyComputational MethodApplication
NMR Chemical Shifts DFT with GIAO method nih.gov- Assign ¹H and ¹³C NMR spectra. - Differentiate between different stereoisomers. - Confirm the structure of synthetic products.
Vibrational Frequencies (IR) DFT frequency calculations- Predict the infrared spectrum. - Aid in the identification of functional groups.
Stereochemical Outcome Transition state energy calculations (DFT)- Predict the major stereoisomer formed in a reaction. - Understand the origin of stereoselectivity.

Theoretical and computational studies offer a powerful and versatile toolkit for investigating the chemical and physical properties of this compound. From elucidating its conformational preferences to predicting its interactions with biological targets and confirming its stereochemistry, these methods provide invaluable insights at the molecular level. While experimental validation remains the ultimate arbiter, the synergy between computational and experimental approaches is crucial for advancing our understanding of this important class of indolizidine alkaloids and for guiding the design of new therapeutic agents.

Future Research Directions and Applications

Development of Novel and More Efficient Synthetic Routes

The advancement of all subsequent research into octahydroindolizin-8-ol hinges on the availability of efficient and versatile synthetic methodologies. Future research will need to focus on developing novel synthetic routes that are not only high-yielding but also amenable to the creation of diverse analogues. Key areas of exploration could include stereoselective syntheses to control the compound's three-dimensional structure, which is crucial for specific biological interactions.

Strategies may adapt established methods for related N-heterocycles, such as intramolecular cyclization of functionalized piperidine (B6355638) derivatives or catalytic hydrogenation of indolizine (B1195054) precursors. organic-chemistry.orgderpharmachemica.com The development of one-pot reactions or domino reaction sequences would be particularly valuable for improving efficiency and reducing waste. researchgate.net A comparative analysis of potential synthetic strategies highlights different approaches that could be explored.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Hydrogenation Potentially straightforward from an indolizine precursor.May require harsh conditions; control of stereochemistry can be difficult.
researchgate.netnih.gov-Dipolar Cycloaddition High degree of control over regioselectivity and stereoselectivity.Requires multi-step synthesis of precursor molecules.
Intramolecular Cyclization Can build the core structure efficiently from acyclic precursors.Susceptible to side reactions; optimization of ring-closing conditions needed.
Samarium-Catalyzed C-H Activation Enables synthesis from simple starting materials under mild conditions. organic-chemistry.orgCatalyst sensitivity and substrate scope may be limiting.

Exploration of Undiscovered Biological Activities through Chemical Probe Synthesis

To uncover the full therapeutic potential of the this compound scaffold, its biological targets must be identified. The synthesis of chemical probes derived from this core structure is a powerful strategy for target identification and validation. These probes are specially designed molecules that incorporate reporter tags (like fluorescent dyes or biotin) or reactive groups (like photo-affinity labels) onto the primary scaffold.

By introducing these modified analogues into biological systems, researchers can track their distribution, identify binding partners, and elucidate mechanisms of action. Given the wide range of biological activities reported for the related aromatic indolizine scaffold—including anticancer, anti-inflammatory, and enzymatic inhibitory effects—probes based on the saturated this compound core could uncover novel activities in these and other therapeutic areas. derpharmachemica.comnih.govresearchgate.net

Rational Design of this compound Analogues with Enhanced Specificity

Once a preliminary biological activity is identified, the next critical step is the rational design of analogues to optimize potency and selectivity. This process relies on establishing a clear Structure-Activity Relationship (SAR), where systematic modifications to the molecule are correlated with changes in biological effect. researchgate.net For the this compound scaffold, key modification points include the hydroxyl group at position 8, the nitrogen atom, and various carbon atoms on the bicyclic ring system.

For instance, the hydroxyl group could be converted into esters, ethers, or carbamates to probe interactions with target proteins. Alkyl or aryl groups could be added at different positions to explore steric and electronic effects on binding affinity. The goal is to identify which molecular features are essential for activity and which can be modified to improve properties like target specificity and metabolic stability. mdpi.comnih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

CompoundModification at C8-OHSubstitution on RingTarget Inhibition (IC₅₀, µM)
Lead Compound -OHNone10.5
Analogue 1 -OCH₃ (Ether)None5.2
Analogue 2 -OCOCH₃ (Ester)None8.9
Analogue 3 -OCH₃5-Fluoro1.8
Analogue 4 -OH5-Fluoro15.7

This hypothetical data illustrates how modifying the core structure could lead to analogues with significantly enhanced potency (e.g., Analogue 3).

Integration with Combinatorial Chemistry and High-Throughput Screening (Conceptual)

To accelerate the discovery of active compounds, the this compound scaffold is an ideal candidate for integration with combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of large collections, or "libraries," of related compounds by systematically combining a set of chemical building blocks. nih.goviipseries.org

Conceptually, the this compound core could be anchored to a solid support, enabling the efficient and parallel synthesis of thousands of derivatives. crsubscription.com Different chemical moieties could be attached at various functionalization points on the scaffold. This entire library could then be rapidly screened against a multitude of biological targets using automated HTS assays. This approach maximizes the chances of discovering novel "hits"—compounds with promising biological activity—that can then be selected for further optimization through rational design. escholarship.org

Potential as a Scaffold for New Chemical Entities in Medicinal Chemistry Research

The this compound structure represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. researchgate.net Unlike flat, aromatic systems, the saturated, rigid, and three-dimensional nature of the this compound core offers precise spatial presentation of functional groups, which can lead to highly specific and potent interactions with protein binding sites.

The success of other heterocyclic scaffolds, such as oxazolidinones and indolizines, in producing clinically relevant drugs underscores the value of this approach. nih.govrsc.org The this compound scaffold provides a robust and sterically defined foundation for building new chemical entities, offering the potential to address biological targets that have been challenging for more conventional, two-dimensional molecules. Its unique structure holds promise for the development of next-generation therapeutics across various disease areas.

Q & A

Q. How can researchers ensure the reproducibility of spectroscopic data for this compound?

  • Methodological Answer : Calibrate instruments using certified reference standards (e.g., NIST-traceable materials). For NMR, report solvent peaks and internal standards (e.g., TMS). Deposit raw spectral files in public repositories (e.g., Zenodo) with metadata tags for machine readability .

Tables

Table 1 : Key Analytical Parameters for this compound Characterization

TechniqueCritical ParametersValidation CriteriaReference
1H NMR^1 \text{H NMR}Solvent (CDCl₃), δ 1.2–3.0 (m, 8H, CH₂)Signal splitting matches predicted
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/minPurity >95% (λ = 254 nm)
HRMSESI+, m/z 142.1234 [M+H]⁺ (calc. 142.1228)Δ < 5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.